2-Amino-3,3-diphenylpropanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3,3-diphenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIHATSEIBREBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-diphenylpropanoic acid hydrochloride typically involves the reaction of 3,3-diphenylpropanoic acid with ammonia or an amine under specific conditions. One common method includes the use of a protecting group strategy to ensure the selective formation of the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-diphenylpropanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Drug Development
2-Amino-3,3-diphenylpropanoic acid hydrochloride has been investigated as a potential inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 plays a crucial role in the transport of large neutral amino acids across cell membranes, which is significant in cancer metabolism and neurobiology. Inhibiting LAT1 can lead to reduced tumor growth and improved therapeutic outcomes in various cancers .
Biochemical Studies
This compound has been utilized in studies focusing on amino acid transport mechanisms. Its structural properties allow researchers to explore how variations in amino acid structure can affect transport efficiency and specificity. The compound serves as a model for understanding the interactions between amino acids and transport proteins .
Synthetic Chemistry
The synthesis of this compound is often achieved through various organic reactions involving starting materials like N-Boc-glycine methyl ester. This compound can be used as a building block in peptide synthesis and other organic transformations due to its functional groups that facilitate further chemical modifications .
Case Study 1: LAT1 Inhibitors
A study published in a peer-reviewed journal highlighted the design of selective LAT1 inhibitors, including derivatives of 2-amino-3,3-diphenylpropanoic acid. The research demonstrated that these inhibitors could effectively reduce the uptake of amino acids by cancer cells, leading to decreased proliferation rates .
Case Study 2: Peptide Synthesis
In another research project focusing on peptide synthesis, 2-amino-3,3-diphenylpropanoic acid was incorporated into peptides to study their biological activity. The results indicated that peptides containing this compound exhibited enhanced stability and bioactivity compared to their natural counterparts .
Comparison Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Development | Inhibitor of LAT1 involved in cancer metabolism | Reduced tumor growth in preclinical models |
| Biochemical Studies | Model for studying amino acid transport mechanisms | Insights into transport efficiency and specificity |
| Synthetic Chemistry | Building block for peptide synthesis | Enhanced stability and bioactivity of peptides synthesized with this compound |
Mechanism of Action
The mechanism of action of 2-Amino-3,3-diphenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The presence of the phenyl groups enhances its binding affinity to certain receptors, making it a valuable compound for drug development and biochemical research.
Comparison with Similar Compounds
β-Hydroxy-β-Arylpropanoic Acids
Examples :
- 3-Hydroxy-3,3-diphenylpropanoic acid
- 2-Methyl-3-hydroxy-3,3-diphenylpropanoic acid
Key Differences :
- Functional Groups: These compounds replace the amino group with a hydroxyl group, altering hydrogen-bonding capacity and acidity (pKa ~3–4 for carboxylic acids vs. ~9–10 for amines) .
- Biological Activity: Demonstrated potent anti-inflammatory activity in vivo. For instance, 2-methyl-3-hydroxy-3,3-diphenylpropanoic acid exceeded ibuprofen’s efficacy in reducing inflammation, while 3-hydroxy-3,3-diphenylpropanoic acid matched ibuprofen’s activity . Molecular docking studies revealed COX-2 selectivity due to interactions with the P3 anchor site, a trait shared with NSAIDs .
- Safety: No significant gastric lesions were observed in animal models, unlike traditional NSAIDs .
| Parameter | 2-Amino-3,3-diphenylpropanoic Acid HCl | 3-Hydroxy-3,3-diphenylpropanoic Acid |
|---|---|---|
| Molecular Weight | 277.75 g/mol | 258.28 g/mol |
| Functional Groups | Amino, carboxylic acid | Hydroxyl, carboxylic acid |
| Biological Activity | Not reported in evidence | Anti-inflammatory (COX-2 selective) |
| Solubility | Likely low (hydrophobic) | Moderate (polar hydroxyl group) |
Fluorinated Amino Acid Derivatives
Example: Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride (CAS: 193140-71-5)
Key Differences :
- Substituents : Trifluoromethyl groups replace phenyl rings, enhancing electronegativity and metabolic stability.
- Applications : Fluorinated compounds are often used in medicinal chemistry to improve pharmacokinetics. This derivative’s ester group increases lipophilicity compared to the free carboxylic acid in the main compound .
| Parameter | 2-Amino-3,3-diphenylpropanoic Acid HCl | Ethyl 2-Amino-3,3,3-trifluoropropionate HCl |
|---|---|---|
| Molecular Weight | 277.75 g/mol | 207.58 g/mol |
| Key Substituents | Two phenyl groups | Three fluorine atoms |
| Melting Point | Not reported | ~149°C (decomposition) |
Branched-Chain Amino Acid Hydrochlorides
Example: D-Tertleucine Hydrochloride (2-amino-3,3-dimethylbutanoic acid hydrochloride; CAS: 112720-39-5)
Key Differences :
- Structure : Branched alkyl groups (tert-butyl) instead of aromatic rings reduce steric hindrance but maintain hydrophobicity.
- Applications : Used in peptide synthesis to enhance conformational stability .
| Parameter | 2-Amino-3,3-diphenylpropanoic Acid HCl | D-Tertleucine HCl |
|---|---|---|
| Molecular Weight | 277.75 g/mol | 167.63 g/mol |
| Substituents | Two phenyl groups | tert-Butyl group |
| Melting Point | Not reported | >300°C |
Aromatic Heterocyclic Derivatives
Example: 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (CAS: 77140-84-2)
Key Differences :
- Applications : Such derivatives are explored for neuroactive or antimicrobial properties due to heterocyclic motifs.
Research Implications and Gaps
- Structural-Activity Relationships: The amino group in 2-amino-3,3-diphenylpropanoic acid hydrochloride may confer distinct binding interactions compared to hydroxyl or ester analogs, but its biological activity remains uncharacterized in the provided evidence.
- Safety and Toxicity: While β-hydroxy analogs showed good gastric tolerability , data on the amino derivative’s toxicity are lacking.
- Synthetic Utility : The diphenyl structure positions the compound as a candidate for chiral catalysts or peptide mimics, though applications require further study.
Biological Activity
2-Amino-3,3-diphenylpropanoic acid hydrochloride, also known as (S)-2-amino-3,3-diphenylpropanoic acid hydrochloride, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₅H₁₆ClNO₂
- Molecular Weight : 277.75 g/mol (hydrochloride form)
- CAS Number : 149597-92-2
The biological activity of this compound is attributed to several mechanisms:
Biological Activities
The following table summarizes the various biological activities associated with this compound:
Case Studies and Research Findings
- Antioxidant Activity Study : A study demonstrated that (S)-2-amino-3,3-diphenylpropanoic acid hydrochloride could reduce oxidative stress markers in vitro. This suggests a protective role against oxidative damage in cells .
- Phosphatase Inhibition Research : Inhibitory effects on phosphatases were observed in a study involving related compounds. While direct evidence for this specific compound is still emerging, the implications for cellular regulation are significant .
- Neuroprotective Effects : Research into the neuroprotective potential of this compound has indicated possible benefits in models of neurodegenerative diseases. The exact pathways involved are still being elucidated but show promise for future therapeutic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
